molecular formula C24H29N3O5S B11226983 N-[2-(azepan-1-ylcarbonyl)phenyl]-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

N-[2-(azepan-1-ylcarbonyl)phenyl]-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11226983
M. Wt: 471.6 g/mol
InChI Key: JINSULMMZMRXBU-UHFFFAOYSA-N
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Description

N-[2-(AZEPANE-1-CARBONYL)PHENYL]-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of azepane derivatives. Azepane derivatives are known for their diverse applications in synthetic chemistry and biology, including their roles as inhibitors, antidiabetics, anticancer agents, and DNA binding reagents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(AZEPANE-1-CARBONYL)PHENYL]-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multi-step reactions. One common method includes the nucleophilic ring opening of aziridines, which are three-membered nitrogen-containing rings. The aziridine ring can be activated with electron-withdrawing substituents such as N-sulfonyl or N-carbonyl groups, leading to ring opening products after treatment with nucleophiles . Another approach involves the dearomative ring expansion of nitroarenes, which transforms a six-membered benzenoid framework into a seven-membered ring system under photochemical conditions .

Industrial Production Methods

Industrial production methods for azepane derivatives often rely on one-pot synthesis procedures, which involve the recyclization of small and medium carbo-, oxa-, or azacyclanes, as well as multicomponent heterocyclization reactions . These methods are designed to be efficient and scalable, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(AZEPANE-1-CARBONYL)PHENYL]-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, Lewis acids, and various nucleophiles such as amines and thiols . Reaction conditions often involve mild temperatures and solvents like dichloromethane (DCM) or ethanol.

Major Products

The major products formed from these reactions include highly functionalized azepanes, which can be further derivatized for various applications .

Scientific Research Applications

N-[2-(AZEPANE-1-CARBONYL)PHENYL]-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(AZEPANE-1-CARBONYL)PHENYL]-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with molecular targets and pathways. The compound exerts its effects by binding to specific enzymes or receptors, thereby inhibiting their activity. This can lead to various biological outcomes, such as the inhibition of cancer cell proliferation or the modulation of glucose metabolism in diabetic patients .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(AZEPANE-1-CARBONYL)PHENYL]-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE include other azepane derivatives such as:

Uniqueness

What sets N-[2-(AZEPANE-1-CARBONYL)PHENYL]-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methanesulfonyl and benzoxazepine moieties enhances its potential as a versatile intermediate in organic synthesis and a promising candidate for therapeutic applications .

Properties

Molecular Formula

C24H29N3O5S

Molecular Weight

471.6 g/mol

IUPAC Name

N-[2-(azepane-1-carbonyl)phenyl]-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C24H29N3O5S/c1-33(30,31)27-17-14-22(32-21-13-7-6-12-20(21)27)23(28)25-19-11-5-4-10-18(19)24(29)26-15-8-2-3-9-16-26/h4-7,10-13,22H,2-3,8-9,14-17H2,1H3,(H,25,28)

InChI Key

JINSULMMZMRXBU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3C(=O)N4CCCCCC4

Origin of Product

United States

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